molecular formula C23H25FN4O2 B2634103 N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251575-52-6

N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2634103
CAS No.: 1251575-52-6
M. Wt: 408.477
InChI Key: IHSGXZCKVFHWON-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Final Coupling: The final step involves coupling the oxadiazole-piperidine intermediate with the 2,6-dimethylphenyl acetamide moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is explored for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological pathways could lead to the development of new treatments for diseases, particularly those involving the central nervous system.

Industry

Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, that benefit from its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety are known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-(4-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide stands out due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes, potentially enhancing its efficacy as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-15-5-3-6-16(2)21(15)25-20(29)14-28-11-9-17(10-12-28)23-26-22(27-30-23)18-7-4-8-19(24)13-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSGXZCKVFHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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